molecular formula C10H11N3OS2 B4552659 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-2-thiophenecarboxamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-2-thiophenecarboxamide

Cat. No.: B4552659
M. Wt: 253.3 g/mol
InChI Key: WDTDOIIHKUZEJS-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-2-thiophenecarboxamide is a heterocyclic compound that contains both thiadiazole and thiophene moieties. These structures are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals. The presence of the thiadiazole ring imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-2-thiophenecarboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with 5-methyl-2-thiophenecarboxylic acid chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-2-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiadiazole ring can be reduced to form dihydrothiadiazoles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiadiazoles.

    Substitution: Halogenated thiophenes and other substituted derivatives.

Scientific Research Applications

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-2-thiophenecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer and anticonvulsant properties.

    Industry: Utilized in the development of agrochemicals and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-2-thiophenecarboxamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The thiophene ring can also interact with biological membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide
  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide
  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide

Uniqueness

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-2-thiophenecarboxamide is unique due to the presence of both thiadiazole and thiophene rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds that may only contain one of these rings.

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS2/c1-3-8-12-13-10(16-8)11-9(14)7-5-4-6(2)15-7/h4-5H,3H2,1-2H3,(H,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTDOIIHKUZEJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC=C(S2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-2-thiophenecarboxamide
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N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-2-thiophenecarboxamide
Reactant of Route 3
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-2-thiophenecarboxamide
Reactant of Route 4
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-2-thiophenecarboxamide
Reactant of Route 5
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N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-2-thiophenecarboxamide
Reactant of Route 6
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-2-thiophenecarboxamide

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